molecular formula C8H7NO2 B065579 Pyridin-2-yl prop-2-enoate CAS No. 174620-97-4

Pyridin-2-yl prop-2-enoate

Cat. No. B065579
M. Wt: 149.15 g/mol
InChI Key: VVSWASODHNAKRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridin-2-yl prop-2-enoate, also known as 2-pyridyl acrylate, is a chemical compound with the molecular formula C8H7NO2. It is a yellowish liquid that is commonly used in scientific research.

Mechanism Of Action

The mechanism of action of Pyridin-2-yl prop-2-enoate is not well understood. However, it has been shown to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity has been exploited in the synthesis of various organic compounds.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Pyridin-2-yl prop-2-enoate. However, it has been shown to be non-toxic to cells in vitro, suggesting that it may have potential as a tool for studying cellular processes.

Advantages And Limitations For Lab Experiments

One advantage of Pyridin-2-yl prop-2-enoate is its reactivity as a Michael acceptor, which can be exploited in the synthesis of various organic compounds. However, its limited solubility in water may limit its use in some experiments. Additionally, its mechanism of action is not well understood, which may limit its use in certain applications.

Future Directions

There are several future directions for research involving Pyridin-2-yl prop-2-enoate. One potential area of research is the development of new synthetic methods using Pyridin-2-yl prop-2-enoate as a catalyst. Another area of research is the development of new fluorescent probes for imaging cellular processes. Additionally, further investigation into the mechanism of action of Pyridin-2-yl prop-2-enoate may lead to new applications in organic synthesis and cellular biology.

Synthesis Methods

Pyridin-2-yl prop-2-enoate can be synthesized through the reaction of 2-pyridinecarboxaldehyde with ethyl acrylate in the presence of a base such as potassium carbonate. The reaction yields Pyridin-2-yl prop-2-enoate acrylate as a yellowish liquid.

Scientific Research Applications

Pyridin-2-yl prop-2-enoate is used in various scientific research applications. It is commonly used as a reagent in organic synthesis. It has been shown to be an effective catalyst in the synthesis of various organic compounds, including pyridine derivatives, quinolines, and indoles. Pyridin-2-yl prop-2-enoate has also been used in the synthesis of fluorescent probes for imaging cellular processes.

properties

CAS RN

174620-97-4

Product Name

Pyridin-2-yl prop-2-enoate

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

pyridin-2-yl prop-2-enoate

InChI

InChI=1S/C8H7NO2/c1-2-8(10)11-7-5-3-4-6-9-7/h2-6H,1H2

InChI Key

VVSWASODHNAKRZ-UHFFFAOYSA-N

SMILES

C=CC(=O)OC1=CC=CC=N1

Canonical SMILES

C=CC(=O)OC1=CC=CC=N1

synonyms

2-Propenoicacid,2-pyridinylester(9CI)

Origin of Product

United States

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